molecular formula C8H11ClN4O B2791481 5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride CAS No. 2361645-02-3

5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride

Cat. No.: B2791481
CAS No.: 2361645-02-3
M. Wt: 214.65
InChI Key: YCVZDXVOYHKRGN-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride is a chemical compound with the molecular formula C8H10N4O·HCl. It is known for its unique structure, which includes a pyrazolo[1,5-a]pyrazine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride typically involves the reaction of 2-aminoethylamine with pyrazolo[1,5-a]pyrazin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The aminoethyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one
  • 5-(2-Aminoethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one

Uniqueness

5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which can influence its solubility and stability. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O.ClH/c9-2-4-11-5-6-12-7(8(11)13)1-3-10-12;/h1,3,5-6H,2,4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVZDXVOYHKRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=O)N1CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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